8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Overview
Description
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse chemical and biological properties. The presence of bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves a multi-step process. One common method includes the condensation of β-naphthol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. This is followed by the bromination of the resulting intermediate using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the bromine atom with various nucleophiles.
Scientific Research Applications
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The oxazine ring structure allows for interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-BROMO-2-(2-METHYL-4-NITROPHENYL)-2,3-DIHYDRO-1H-NAPHTHO[1,2-E][1,3]OXAZINE: Similar structure with a methyl group instead of a hydrogen atom.
8-BROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-NAPHTHO[1,2-E][1,3]OXAZINE: Similar structure but in a different oxidation state.
Uniqueness
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to its specific substitution pattern and the presence of both bromine and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-bromo-2-(4-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c19-13-2-7-16-12(9-13)1-8-18-17(16)10-20(11-24-18)14-3-5-15(6-4-14)21(22)23/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPTVPTMKHUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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